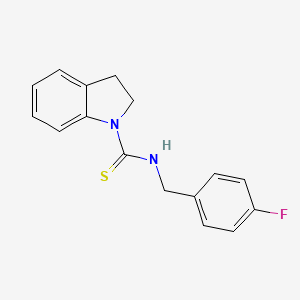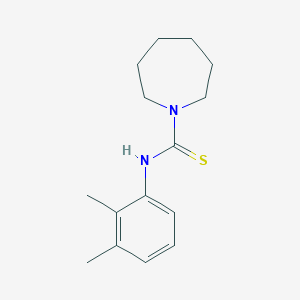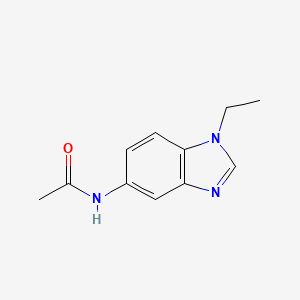
N-(4-fluorobenzyl)-1-indolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-1-indolinecarbothioamide, also known as YL-0919, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. YL-0919 belongs to the class of indoline carbothioamide compounds, which have been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to possess various biological activities, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of N-(4-fluorobenzyl)-1-indolinecarbothioamide are:
1. Anti-inflammatory activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to possess potent anti-inflammatory activity in various animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Antioxidant activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to possess strong antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
3. Anticancer activity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to possess potent anticancer activity against various cancer cell lines. It induces cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide is not fully understood. However, it has been proposed that N-(4-fluorobenzyl)-1-indolinecarbothioamide exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. N-(4-fluorobenzyl)-1-indolinecarbothioamide inhibits the activation of these pathways, which leads to the inhibition of pro-inflammatory cytokine production, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-1-indolinecarbothioamide has been shown to produce various biochemical and physiological effects, which are summarized below:
1. Inhibition of pro-inflammatory cytokine production: N-(4-fluorobenzyl)-1-indolinecarbothioamide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
2. Reduction of oxidative stress: N-(4-fluorobenzyl)-1-indolinecarbothioamide reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.
3. Induction of cell cycle arrest and apoptosis: N-(4-fluorobenzyl)-1-indolinecarbothioamide induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorobenzyl)-1-indolinecarbothioamide has several advantages and limitations for lab experiments, which are discussed below:
Advantages:
1. High yield and purity: The synthesis of N-(4-fluorobenzyl)-1-indolinecarbothioamide is easy and can be carried out under mild conditions. The yield of the final product is high, and the purity can be further increased by recrystallization.
2. Potent biological activities: N-(4-fluorobenzyl)-1-indolinecarbothioamide possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs.
3. Low toxicity: N-(4-fluorobenzyl)-1-indolinecarbothioamide has been found to have low toxicity in animal models, which makes it a safe compound for further development.
Limitations:
1. Lack of clinical studies: Although N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in animal studies, there is a lack of clinical studies to confirm its therapeutic potential in humans.
2. Limited knowledge of mechanism of action: The exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide is not fully understood, which makes it difficult to optimize its therapeutic potential.
3. Limited availability: N-(4-fluorobenzyl)-1-indolinecarbothioamide is not widely available, which makes it difficult to conduct large-scale studies.
Direcciones Futuras
N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in various scientific research applications. Some of the future directions for the development of N-(4-fluorobenzyl)-1-indolinecarbothioamide are:
1. Optimization of synthesis method: The synthesis method of N-(4-fluorobenzyl)-1-indolinecarbothioamide can be optimized to increase the yield and purity of the final product.
2. Clinical studies: Clinical studies can be conducted to confirm the therapeutic potential of N-(4-fluorobenzyl)-1-indolinecarbothioamide in humans.
3. Mechanistic studies: Mechanistic studies can be conducted to elucidate the exact mechanism of action of N-(4-fluorobenzyl)-1-indolinecarbothioamide, which can help in optimizing its therapeutic potential.
4. Formulation development: N-(4-fluorobenzyl)-1-indolinecarbothioamide can be formulated into different dosage forms such as tablets, capsules, and injections for better therapeutic efficacy.
Conclusion:
N-(4-fluorobenzyl)-1-indolinecarbothioamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for the development of new drugs. Although there is a lack of clinical studies to confirm its therapeutic potential in humans, N-(4-fluorobenzyl)-1-indolinecarbothioamide has shown promising results in various scientific research applications. Further studies are required to optimize its therapeutic potential and develop it into a clinically useful drug.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-1-indolinecarbothioamide involves the reaction of 4-fluorobenzylamine with indoline-1-carbothioamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions, and the yield of the final product is high. The purity of N-(4-fluorobenzyl)-1-indolinecarbothioamide can be further increased by recrystallization.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3-dihydroindole-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2S/c17-14-7-5-12(6-8-14)11-18-16(20)19-10-9-13-3-1-2-4-15(13)19/h1-8H,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGSCUWJRHJVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=S)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2,3-dihydro-1H-indole-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5692514.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methoxyaniline](/img/structure/B5692530.png)


![3-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5692572.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5692574.png)

![methyl 4-chloro-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5692587.png)